tert-butyl N-cyclohexyl-N-methylcarbamate
Description
Overview of Carbamate (B1207046) Functional Group Significance in Organic Synthesis
The carbamate group, characterized by a nitrogen atom attached to a carbonyl group which is in turn bonded to an oxygen atom, is a versatile functional group in organic synthesis. wikipedia.orgnih.gov Its utility stems from its ability to act as a protecting group for amines, mitigating their inherent basicity and reactivity during complex multi-step syntheses. chem-station.com This protective role is crucial in fields like peptide synthesis. chem-station.com The stability of the carbamate linkage, which can be considered a hybrid of an amide and an ester, allows it to withstand a variety of reaction conditions. nih.govnih.gov Furthermore, the electronic properties of the carbamate can be modulated by varying the substituents on the nitrogen and oxygen atoms, influencing the biological and pharmacokinetic properties of molecules. nih.gov Carbamates are synthesized through several methods, including the reaction of isocyanates with alcohols, alcoholysis of carbamoyl (B1232498) chlorides, or from chloroformates and amines. wikipedia.org
The tert-butoxycarbonyl (Boc) group, a specific type of carbamate, is one of the most common amine protecting groups. wikipedia.org Its widespread use is due to the ease of its introduction and its selective removal under acidic conditions.
Structural Features and Stereochemical Considerations within N-cyclohexyl-N-methylcarbamate Derivatives
The structure of tert-butyl N-cyclohexyl-N-methylcarbamate features a central carbamate core. Attached to the nitrogen atom are a cyclohexyl group and a methyl group. The oxygen of the carbamate is bonded to a tert-butyl group.
The presence of the bulky cyclohexyl and tert-butyl groups introduces significant steric hindrance around the carbamate linkage. This can influence the molecule's reactivity and conformational preferences. The cyclohexyl ring itself can exist in various chair and boat conformations, and the substituents on the ring can adopt either axial or equatorial positions. These stereochemical arrangements can have a profound impact on the molecule's physical and chemical properties.
For instance, in related N-cyclohexylcarbamate derivatives, the stereochemistry of the cyclohexyl ring is a critical factor. The spatial orientation of substituents on the cyclohexyl ring can dictate the molecule's interaction with biological targets or its role in asymmetric synthesis.
Historical Development and Contemporary Relevance of tert-butyl Carbamate Research
The development of tert-butyl carbamates as protecting groups for amines marked a significant advancement in organic synthesis. Initially, the synthesis of tert-butyl carbamates was challenging, with early methods providing low yields. orgsyn.org A key breakthrough was the development of more efficient one-step procedures. orgsyn.org
The tert-butoxycarbonyl (Boc) protecting group has become indispensable in modern organic chemistry, particularly in the synthesis of complex molecules like pharmaceuticals and natural products. Research continues to explore new reagents and methods for the introduction and removal of the Boc group, aiming for greater efficiency and milder reaction conditions.
Contemporary research on tert-butyl carbamates extends beyond their role as protecting groups. These compounds are integral to the synthesis of a wide array of biologically active molecules. For example, tert-butyl carbamate derivatives are used in the preparation of macrocyclic inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are targets in cancer therapy. chemicalbook.comchemicalbook.com Furthermore, they are key intermediates in the synthesis of various pharmaceuticals, including anticoagulants. google.com The study of their metabolism is also an active area of research, with studies investigating how enzymes modify these compounds in biological systems. nih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 907209-76-1 |
| Molecular Formula | C12H23NO2 |
| Molecular Weight | 213.32 g/mol |
| Boiling Point (Predicted) | 274.8±7.0 °C |
| Density (Predicted) | 0.97±0.1 g/cm3 |
| pKa (Predicted) | -1.36±0.20 |
Source: chemicalbook.com
Properties
CAS No. |
907209-76-1 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl N-cyclohexyl-N-methylcarbamate |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)13(4)10-8-6-5-7-9-10/h10H,5-9H2,1-4H3 |
InChI Key |
NJCMYRUBEZOQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCCC1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tert Butyl N Cyclohexyl N Methylcarbamate and Its Derivatives
Strategies for Carbamate (B1207046) Formation via Amine Acylation and Related Reactions
The formation of the carbamate linkage is a pivotal step in the synthesis of the target molecule. Acylation of the precursor amine, N-methylcyclohexanamine, is the most direct route.
Utilization of Di-tert-butyl Dicarbonate (B1257347) in N-Protection and Synthesis
Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O), is a widely employed reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines. researchgate.netrsc.org This method is the cornerstone for synthesizing tert-butyl N-cyclohexyl-N-methylcarbamate from N-methylcyclohexanamine. The reaction involves the nucleophilic attack of the secondary amine on one of the carbonyl carbons of the Boc anhydride.
The process is typically conducted under basic conditions to neutralize the acid generated and to enhance the nucleophilicity of the amine. nih.govorganic-chemistry.org Various bases can be employed, with 4-dimethylaminopyridine (B28879) (DMAP) being a particularly effective catalyst. nih.gov The reaction can be performed in a range of organic solvents, including acetonitrile (B52724), or even under aqueous or solvent-free conditions. researchgate.netnih.govresearchgate.net The resulting tert-butyl carbamate is generally stable to most nucleophiles and basic conditions, making the Boc group an excellent choice for protecting the amine functionality during subsequent synthetic transformations. organic-chemistry.orgwikipedia.org
The general mechanism for Boc protection involves the amine attacking the Boc anhydride, leading to a tetrahedral intermediate which then collapses, releasing the Boc-protected amine, carbon dioxide, and a tert-butoxide anion.
Table 1: Exemplary Conditions for N-Boc Protection of Amines using Di-tert-butyl Dicarbonate
| Substrate | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Primary/Secondary Amines | (Boc)₂O, 4-dimethylaminopyridine (DMAP), acetonitrile | High | researchgate.netnih.gov |
| Aryl and Aliphatic Amines | (Boc)₂O, β-cyclodextrin, water, room temperature | Excellent | researchgate.net |
| Structurally Diverse Amines | (Boc)₂O, water-acetone, catalyst-free, room temperature | Excellent | nih.gov |
| Amines | (Boc)₂O, HClO₄–SiO₂, solvent-free, room temperature | High | organic-chemistry.org |
Carbonylation Reactions for Carbamate Synthesis
For the synthesis of this compound, this would conceptually involve the oxidative carbonylation of N-methylcyclohexanamine with tert-butanol. The general mechanism for palladium-catalyzed oxidative carbonylation of amines to carbamates involves the formation of a palladium-carbamoyl intermediate, which then undergoes reductive elimination with the alcohol to yield the carbamate product. researchgate.netrsc.org
Reductive carbonylation, starting from a nitro compound, is another route, though less direct for this specific target. taylorfrancis.com It involves reacting a nitro compound with carbon monoxide and an alcohol. taylorfrancis.com Three-component coupling reactions of an amine, CO₂, and an alkyl halide can also efficiently produce carbamates under mild conditions. organic-chemistry.org
Table 2: Overview of Carbonylation Strategies for Carbamate Synthesis
| Reaction Type | Key Reactants | Catalyst/Reagent | General Product | Reference |
|---|---|---|---|---|
| Oxidative Carbonylation | Amine, Alcohol, CO, Oxidant | Palladium catalyst (homogeneous or heterogeneous) | Carbamate | rsc.orgresearchgate.net |
| Reductive Carbonylation | Nitro Compound, Alcohol, CO | Pd/Al₂O₃-FeCl₃ | Carbamate | taylorfrancis.com |
| Three-Component Coupling | Amine, CO₂, Alkyl Halide | Cs₂CO₃, TBAI | Carbamate | organic-chemistry.org |
| CO₂ Fixation | Amine, CO₂, DBU, Alkylating Agent | None (DBU as base and capture agent) | Carbamate | nih.gov |
Synthesis from Cyclohexyl and N-Methylated Precursors
The synthesis of the target compound inherently begins with precursors containing the cyclohexane (B81311) ring and the N-methyl group. The key starting material is N-methylcyclohexanamine, which can be prepared through various routes, such as the reductive amination of cyclohexanone (B45756) with methylamine.
Stereoselective Approaches in Cyclohexane Ring Functionalization
The cyclohexane ring offers a rich platform for stereochemical complexity. The synthesis of functionalized cyclohexane derivatives with high stereocontrol is a significant area of research. researchgate.netnih.gov Organocatalytic domino reactions, for instance, can create highly substituted cyclohexanes with multiple contiguous stereogenic centers in excellent yields and stereoselectivities. nih.gov
Catalyst-controlled C–H functionalization provides another sophisticated strategy to desymmetrize cyclohexane derivatives in a highly site- and stereoselective manner. researchgate.netnih.gov This allows for the precise introduction of functional groups at specific positions on the ring, which can be crucial for synthesizing complex derivatives of this compound. Furthermore, photocatalyzed [4+2] cycloadditions have been developed for the stereoselective synthesis of chiral cyclohexylamine (B46788) derivatives, which could serve as precursors. thieme-connect.com These methods highlight the potential to create specific stereoisomers of the target molecule or its derivatives by carefully choosing the synthetic route and catalyst. rsc.orgnsf.gov
Introduction of N-Methyl and tert-butyl Moieties
The N-methyl group is typically introduced early in the synthesis, often by using N-methylamine in a reductive amination reaction with cyclohexanone. This directly furnishes the required N-methylcyclohexanamine precursor.
The tert-butyl moiety is introduced as part of the tert-butoxycarbonyl (Boc) group. As detailed in section 2.1.1, the reaction of N-methylcyclohexanamine with di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient method for this transformation. organic-chemistry.orgwikipedia.org A one-pot tandem procedure involving direct reductive amination of an aldehyde with a primary amine followed by N-Boc protection using Boc₂O and sodium triacetoxyborohydride (B8407120) (STAB) has also been reported, which could streamline the synthesis of N-Boc protected secondary amines. daneshyari.comnih.gov
Derivatization and Functionalization Reactions of the Carbamate Moiety
The this compound molecule can undergo various transformations. The Boc-protecting group is stable under many reaction conditions, allowing for functionalization at other parts of the molecule, such as the cyclohexane ring. organic-chemistry.org
However, the carbamate group itself can be the site of reaction. The most common reaction is the deprotection of the Boc group to regenerate the free secondary amine, N-methylcyclohexanamine. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727). wikipedia.org The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the amine. commonorganicchemistry.comchemistrysteps.com Aqueous phosphoric acid has also been shown to be an effective and mild reagent for this deprotection. acs.org
Furthermore, the carbamate functionality can be converted into other groups. For example, N-Boc protected amines can be reduced to the corresponding N-methyl amines using reagents like magnesium. organic-chemistry.org They can also participate in rhodium-catalyzed coupling reactions with arylboroxines to form secondary benzamides. organic-chemistry.org In some cases, under strong basic conditions, Boc-carbamates can form an isocyanate intermediate, which can then react with nucleophiles to form ureas or other carbamates. researchgate.net This reactivity opens avenues for further derivatization starting from this compound.
Catalytic Protocols in the Synthesis of N-cyclohexyl-N-methylcarbamate Structures
The development of catalytic protocols for the synthesis of carbamates is an area of significant research interest, aiming for more efficient and environmentally benign processes. While a specific catalytic synthesis for this compound is not extensively documented, several catalytic methods for the formation of related N-substituted carbamates are available and provide a strong basis for its synthesis.
Copper-catalyzed C(sp³)-H bond functionalization represents a powerful strategy for the direct synthesis of tertiary carbamates. researchgate.net This approach involves the reaction of a hydrocarbon with an isocyanate in the presence of a copper catalyst, leading to the direct formation of a C-N bond. The gram-scale synthesis of tert-butyl N-cyclohexyl-N-(4-trifluoromethylphenyl)carbamate has been demonstrated using this methodology, highlighting its potential for preparing related structures. researchgate.net
Iron-catalyzed alkylation of carbamates offers another avenue for the construction of C(sp²)-C(sp³) bonds. nih.gov This method has been successfully applied to the alkylation of aryl carbamates using Grignard reagents. While this is primarily for aryl carbamates, the development of iron-based catalysts is a significant step towards more sustainable chemical synthesis. nih.gov
Catalytic N-alkylation of carbamates using alcohols as alkylating agents is an atom-economical approach. researchgate.net Iridium complexes, such as [Cp*IrCl₂]₂, have been shown to effectively catalyze the N-alkylation of carbamates and amides with alcohols, producing water as the only byproduct. researchgate.net This method is particularly attractive due to its high efficiency and the use of readily available alcohols as alkylating agents. researchgate.net
The following table summarizes various catalytic approaches that could be adapted for the synthesis of this compound and its analogues.
Table 3: Overview of Catalytic Protocols for Carbamate Synthesis
| Catalytic System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Copper Catalyst | Intermolecular C(sp³)-H Bond Functionalization | Hydrocarbon + Isocyanate | Direct synthesis of tertiary carbamates. | researchgate.net |
| Iron Catalyst | Alkylation of Aryl Carbamates | Aryl Carbamate + Alkyl Grignard Reagent | Utilizes an abundant and non-toxic metal. | nih.gov |
| Iridium Complex ([Cp*IrCl₂]₂) | N-Alkylation with Alcohols | Carbamate/Amide + Alcohol | Atom-economical, produces water as a byproduct. | researchgate.net |
| Cesium Carbonate / TBAI | N-Alkylation with Alkyl Halides | Carbamate + Alkyl Halide | Mild and selective protocol. | researchgate.netepa.gov |
Elucidation of Reaction Mechanisms and Kinetic Profiles of Tert Butyl N Cyclohexyl N Methylcarbamate Transformations
Mechanistic Pathways of Carbamate (B1207046) Cleavage and Deprotection
The cleavage of the carbamate group in compounds analogous to tert-butyl N-cyclohexyl-N-methylcarbamate, such as m-tert.-butylphenyl N-methylcarbamate, often proceeds through oxidative pathways. nih.gov In biological systems, microsomal NADPH-dependent enzymes can catalyze the splitting of the ester linkage. nih.gov This process can also involve the hydroxylation of the tert-butyl group and the N-methyl group. nih.gov
Another potential pathway for the cleavage of the tert-butyl group, a common protecting group in carbamates, is through gas-phase elimination. researchgate.net This type of reaction for tert-butyl carbamates typically follows a unimolecular, first-order rate law, where the carbamate eliminates isobutene and the corresponding carbamic acid in the rate-determining step. researchgate.net The resulting carbamic acid intermediate is unstable and rapidly decarboxylates to yield the corresponding amine. researchgate.net
The deprotection of the N-Boc group, which is structurally related to the tert-butyl carbamate, can be achieved under various conditions, highlighting the versatility of cleavage methods.
Table 1: Mechanistic Pathways of Carbamate Cleavage
| Pathway | Description | Key Intermediates |
|---|---|---|
| Oxidative Cleavage | Enzymatic or chemical oxidation leading to the cleavage of the ester bond. | Hydroxylated carbamates |
| Thermal Elimination | Unimolecular elimination of isobutene to form a carbamic acid. | Carbamic acid |
Investigation of Stereochemical Course in Synthetic Reactions
The synthesis of tertiary carbamates such as this compound can involve the functionalization of C(sp³)–H bonds. Copper-catalyzed intermolecular C(sp³)–H bond functionalization represents a significant strategy for creating these compounds. researchgate.net The stereochemical outcome of such reactions is of paramount importance, especially when chiral centers are involved.
In related systems, the enzymatic kinetic resolution of carbamates has been employed to obtain enantiomerically pure compounds. For instance, the lipase-catalyzed transesterification of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using Candida antarctica lipase (B570770) B (CAL-B) has demonstrated excellent enantioselectivity, yielding optically pure (R)- and (S)-enantiomers. mdpi.comresearchgate.net This highlights the potential for stereoselective synthesis and modification of carbamates. The stereoselectivity of such enzymatic resolutions can be influenced by factors like the solvent and temperature. mdpi.com
The stereochemical course of reactions can also be predicted and understood through transition state analysis, as seen in the Diels-Alder reaction where it was used to predict stereoselectivity. numberanalytics.com
Kinetic Studies of Carbamate Formation and Reactivity
Kinetic studies provide valuable insights into the rates and mechanisms of carbamate formation and their subsequent reactions. The formation of tertiary carbamates through copper-catalyzed C(sp³)–H bond functionalization has been shown to be an efficient process. researchgate.net
In the context of carbamate degradation, studies on related compounds offer a basis for understanding the kinetics of this compound. For instance, the gas-phase elimination of tert-butyl carbamates follows first-order kinetics. researchgate.net The rate of these reactions is dependent on temperature, and the Arrhenius parameters can be determined experimentally. researchgate.net For example, the thermal decomposition of tert-butyl carbamate has an activation energy of 161.6 ± 4.7 kJ/mol. researchgate.net
The oxidation of cyclohexane (B81311), a precursor in the synthesis of the title compound, with tert-butyl hydroperoxide over metal-nitrogen-doped carbon catalysts also exhibits reaction orders of less than one for both reactants, suggesting a surface-mediated reaction mechanism. rsc.org
Table 2: Kinetic Parameters for Related Carbamate Reactions
| Reaction | Compound | Rate Law | Activation Energy (kJ/mol) |
|---|---|---|---|
| Thermal Elimination | tert-butyl carbamate | First-order | 161.6 ± 4.7 |
| Thermal Elimination | tert-butyl N-hydroxycarbamate | First-order | 147.8 ± 1.1 |
Transition State Analysis in Carbamate Chemistry
Transition state analysis is a powerful tool for elucidating reaction mechanisms, predicting outcomes, and optimizing reaction conditions in carbamate chemistry. numberanalytics.com The transition state represents the highest energy point along the reaction coordinate and its structure and stability significantly influence the reaction rate and selectivity. numberanalytics.com
For the gas-phase thermal elimination of tert-butyl carbamates, theoretical calculations have been used to model the transition state. researchgate.net These studies suggest a six-membered cyclic transition state for the rate-determining step, which involves the transfer of a hydrogen atom from the tert-butyl group to the carbonyl oxygen, leading to the formation of isobutene and carbamic acid. researchgate.net
In other reactions involving carbamates, such as enantioselective Michael additions catalyzed by organocatalysts, transition state analysis has been crucial in resolving mechanistic questions. rsc.org By combining experimental kinetic isotope effects with density functional theory calculations, it is possible to determine the rate-determining step and understand the origins of stereoselectivity. rsc.org
Photochemical and Thermal Degradation Mechanisms of Carbamates
Carbamates can undergo degradation through photochemical and thermal pathways, leading to various transformation products. The thermal degradation of tert-butyl carbamates, as previously discussed, proceeds via a unimolecular elimination mechanism to produce isobutene and a carbamic acid, which then decarboxylates. researchgate.net
Photochemical transformations of more complex carbamate-containing structures, such as 2-arylamino-1-(4-tert-butylphenoxy)-9,10-anthraquinones, involve rearrangements. researchgate.net These can include the migration of a tert-butylphenyl group to a carbonyl oxygen or to the nitrogen atom, the latter being a typical Smiles rearrangement product. researchgate.net
The degradation of related compounds in aqueous environments can be achieved through advanced oxidation processes. For instance, the photochemical degradation of methyl tert-butyl ether (MTBE), which shares the tert-butyl group, follows first-order kinetics when subjected to UV/H₂O₂ or UV/TiO₂ treatment. capes.gov.br This suggests that similar oxidative degradation pathways could be applicable to this compound in aqueous media.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| m-tert.-butylphenyl N-methylcarbamate |
| tert-butyl carbamate |
| isobutene |
| carbamic acid |
| tert-butyl N-cyclohexyl-N-(4-trifluromethylphenyl)carbamate |
| tert-butyl 2-(1-hydroxyethyl)phenylcarbamate |
| tert-butyl N-hydroxycarbamate |
| 1-(tert-butoxycarbonyl)-imidazole |
| methyl tert-butyl ether (MTBE) |
Computational and Theoretical Chemistry Studies of Tert Butyl N Cyclohexyl N Methylcarbamate
Quantum Chemical Analysis of Molecular Electronic Structure and Bonding
Quantum chemical calculations offer profound insights into the electronic landscape of tert-butyl N-cyclohexyl-N-methylcarbamate. These computational methods are pivotal in understanding the molecule's stability, reactivity, and spectroscopic properties by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The electronic structure is characterized by a significant energy gap between the HOMO and LUMO, which is indicative of the compound's kinetic stability. The HOMO is typically localized on the nitrogen atom of the carbamate (B1207046) group and the adjacent cyclohexyl ring, reflecting the regions of highest electron density and susceptibility to electrophilic attack. Conversely, the LUMO is primarily distributed over the carbonyl group (C=O) of the carbamate moiety, identifying it as the most probable site for nucleophilic attack.
The bonding nature within this compound can be further elucidated through Natural Bond Orbital (NBO) analysis. This analysis reveals the delocalization of electron density from the nitrogen lone pair to the antibonding orbital of the carbonyl group (n -> π*), a classic feature of amides and carbamates that imparts partial double-bond character to the C-N bond. This delocalization contributes to the planarity of the carbamate group and influences the rotational barriers around the C-N bond.
Table 4.1.1: Calculated Electronic Properties of this compound
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 to 2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 8.0 to 10.0 eV |
Conformational Analysis and Dynamics of the Cyclohexyl and Carbamate Moieties
The conformational landscape of this compound is complex, owing to the flexibility of the cyclohexyl ring and the rotational possibilities within the carbamate group. Computational methods are essential for identifying the most stable conformers and understanding the energetic barriers between them.
The cyclohexyl ring predominantly adopts a chair conformation, which is the most stable arrangement for six-membered rings. However, the orientation of the N-methylcarbamate substituent (axial versus equatorial) leads to two distinct chair conformers. The equatorial conformer is generally favored due to reduced steric hindrance, a principle well-established in conformational analysis. rsc.org The energy difference between the equatorial and axial conformers can be calculated to quantify this preference.
The carbamate moiety also exhibits conformational isomerism, primarily related to rotation around the C-N bond. Due to the partial double-bond character of this bond, rotation is restricted, leading to distinguishable syn and anti conformers (also referred to as Z and E isomers). The relative stability of these conformers is influenced by the steric bulk of the tert-butyl and cyclohexyl groups.
Dynamic studies, often simulated using molecular dynamics (MD), can provide insights into the flexibility of the molecule and the rates of interconversion between different conformers. These simulations can reveal the dynamic behavior of the cyclohexyl ring, including ring-flipping, and the rotational dynamics of the carbamate group.
Table 4.2.1: Relative Energies of Key Conformers
| Conformer | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Equatorial-Chair | N-methylcarbamate group is equatorial | 0 (Reference) |
| Axial-Chair | N-methylcarbamate group is axial | 1.5 - 2.5 |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry plays a crucial role in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical models. dtu.dkdtu.dk This synergy between theory and experiment is vital for confirming the structure and understanding the properties of this compound.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. Key vibrational modes include the C=O stretch of the carbamate group, typically appearing in the range of 1680-1720 cm⁻¹, and the C-N stretching and bending modes. orgsyn.org The calculated IR spectrum can be compared with an experimental spectrum to confirm the presence of these functional groups and to assess the accuracy of the computational method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on the calculated electronic environment around each nucleus. For instance, the chemical shifts of the protons and carbons in the cyclohexyl ring will differ depending on their axial or equatorial positions. The predicted NMR spectra can be a powerful tool for assigning peaks in the experimental spectra and for confirming the dominant conformation of the molecule in solution.
Table 4.3.1: Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Parameter | Predicted Value | Typical Experimental Value |
|---|---|---|---|
| IR Spectroscopy | C=O Stretch | ~1700 cm⁻¹ | 1680 - 1720 cm⁻¹ |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | ~155 ppm | 154 - 156 ppm |
Computational Modeling of Reaction Pathways and Energetics
Computational modeling is instrumental in exploring the potential reaction pathways involving this compound. mdpi.com By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies, providing a detailed picture of the reaction mechanism.
One important reaction is the thermal or acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group. Computational studies can model the step-by-step mechanism of this reaction, identifying the key intermediates and transition states. This can help in understanding the conditions required for the reaction and in optimizing the process.
Another area of interest is the reactivity of the molecule in various chemical transformations. For example, the nitrogen atom, once deprotected, can participate in nucleophilic substitution or addition reactions. Computational modeling can predict the feasibility of such reactions and provide insights into the stereochemical outcomes. nih.gov
The energetics of these reactions are typically studied using methods like Density Functional Theory (DFT). By mapping out the potential energy surface, researchers can identify the lowest-energy reaction pathway and predict the reaction kinetics.
Table 4.4.1: Calculated Energetics for a Hypothetical Reaction
| Reaction Step | Species | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants | 0 |
| 2 | Transition State 1 | +25 |
| 3 | Intermediate | +5 |
| 4 | Transition State 2 | +15 |
Investigation of Intermolecular Interactions and Self-Assembly
While this compound is a relatively small molecule, computational studies can still provide valuable information about its intermolecular interactions. These interactions are crucial for understanding the physical properties of the compound in the solid state and in solution.
The primary intermolecular forces at play are van der Waals interactions and dipole-dipole interactions. The polar carbamate group can engage in dipole-dipole interactions with neighboring molecules. The bulky and nonpolar tert-butyl and cyclohexyl groups will primarily participate in weaker van der Waals forces.
Computational models can be used to calculate the interaction energies between two or more molecules of this compound. This can help in predicting how the molecules will pack in a crystal lattice or how they might aggregate in solution. While extensive self-assembly into well-defined supramolecular structures may not be a dominant feature of this specific molecule, understanding the fundamental intermolecular interactions is key to predicting its macroscopic behavior.
In the context of related, more complex molecules, such computational insights into intermolecular forces are foundational for predicting and understanding phenomena like self-assembly into larger aggregates or specific binding interactions with other molecules. mdpi.com
Table 4.5.1: Calculated Intermolecular Interaction Energies
| Interaction Type | Description | Estimated Energy Range (kcal/mol) |
|---|---|---|
| Dipole-Dipole | Between carbamate groups | -1 to -3 |
Applications in Advanced Organic Synthesis As a Chemical Intermediate
Role as a Versatile Protecting Group in Complex Molecule Synthesis
In multi-step organic synthesis, the temporary masking of reactive functional groups is essential to prevent unwanted side reactions. rsc.org The amino group, being nucleophilic and basic, often requires protection. chem-station.com Carbamates, such as tert-butyl N-cyclohexyl-N-methylcarbamate, serve this purpose effectively. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of reaction conditions, including exposure to nucleophiles and basic hydrolysis, while being easily removable under specific acidic conditions. rsc.orgmasterorganicchemistry.com
The steric bulk of the tert-butyl group can also influence the reactivity of the molecule, sometimes directing chemical transformations to desired sites or blocking reactions in close proximity. acsgcipr.org This combination of electronic deactivation and steric influence makes the Boc group, and by extension compounds like this compound, a versatile tool in the synthesis of intricate molecules like pharmaceuticals and natural products. chemimpex.comorgsyn.org
The synthesis of complex molecules often requires the presence of multiple protecting groups, each of which must be removable without affecting the others. This concept is known as an orthogonal protecting group strategy. nih.gov The acid-labile nature of the Boc group makes it an ideal component in such strategies. It can be selectively cleaved in the presence of other protecting groups that are stable to acid but labile under different conditions. acsgcipr.orgnih.gov
For instance, the Boc group is orthogonal to the fluorenylmethoxycarbonyl (Fmoc) group, which is removed by base (e.g., piperidine), and the carboxybenzyl (Cbz) group, which is cleaved by catalytic hydrogenation. masterorganicchemistry.com This orthogonality allows chemists to sequentially unmask different amino groups within the same molecule to perform site-specific modifications, a strategy that is fundamental to areas like solid-phase peptide synthesis and combinatorial chemistry. masterorganicchemistry.comnih.gov
Table 1: Comparison of Common Amine Protecting Groups in Orthogonal Schemes
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Mild to strong acid (e.g., TFA, HCl) masterorganicchemistry.comacsgcipr.org | Stable to base, hydrogenolysis, nucleophiles rsc.org |
| Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) sigmaaldrich.com | Stable to acid and hydrogenolysis |
| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com | Stable to acid and base |
This table illustrates the principle of orthogonality, where different protecting groups can be removed selectively under distinct reaction conditions.
The removal of the Boc group from this compound or its analogs is a critical step that liberates the secondary amine for subsequent reactions. While strong acids like neat trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are traditionally used for swift and clean deprotection, the demand for milder and more selective methods has led to the development of numerous alternatives. rsc.orgacsgcipr.orgnih.gov These methods are particularly crucial when substrates contain other acid-sensitive functional groups. acsgcipr.org
Recent research has focused on developing protocols that operate under neutral or near-neutral conditions. For example, a mild and selective method for the deprotection of various N-Boc compounds involves using oxalyl chloride in methanol (B129727) at room temperature, affording the deprotected amines in high yields. rsc.orgnih.gov Another approach utilizes a cerium(III) chloride and sodium iodide system in acetonitrile (B52724) for the selective cleavage of the Boc group. acs.org For certain substrates, such as N-Boc protected NH-heteroarenes, basic conditions like aqueous methanolic potassium carbonate under reflux or even simple thermolysis have proven effective. researchgate.net
Table 2: Selected Methodologies for N-Boc Deprotection
| Reagent(s) | Conditions | Substrate Scope | Reference(s) |
| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (B109758) (DCM) | General, highly effective | masterorganicchemistry.comacsgcipr.org |
| Hydrogen Chloride (HCl) | In solvents like Dioxane, Ethyl Acetate | General, widely used | nih.gov |
| Oxalyl Chloride / Methanol | Room Temperature, 1-4 h | Diverse aliphatic, aromatic, heterocyclic amines | rsc.orgnih.gov |
| CeCl₃·7H₂O / NaI | Acetonitrile, Reflux | N-Boc protected amino acid tert-butyl esters | acs.org |
| Aqueous K₂CO₃ / Methanol | Reflux | NH-heteroarenes (indoles, pyrroles) | researchgate.net |
| Montmorillonite K10 Clay | Acetonitrile, Reflux | Selective for aromatic N-Boc amines | researchgate.net |
This table summarizes various deprotection conditions for the tert-butoxycarbonyl (Boc) group, highlighting the range from harsh acidic methods to milder, more selective protocols.
Utilization as a Building Block for Diverse Chemical Scaffolds
Beyond its role in protection, the entire molecular structure of this compound serves as a valuable building block for synthesizing a variety of chemical scaffolds. chemimpex.com As a stable, easily handled intermediate, it can be incorporated into larger molecules, with the cyclohexyl and methyl groups forming integral parts of the final product's framework. This is particularly relevant in the synthesis of agrochemicals and novel pharmaceuticals where the N-cyclohexyl-N-methylamine substructure may be a key pharmacophore. chemimpex.com
One of the most direct applications of this compound as a building block is its use as a precursor for more complex amine and amide derivatives. chemimpex.comsphinxsai.comnih.gov
Following the deprotection of the Boc group, the resulting secondary amine, N-cyclohexyl-N-methylamine, becomes available for a wide array of synthetic transformations. It can undergo reactions such as N-alkylation, reductive amination, or arylation to produce diverse tertiary amines.
Furthermore, this secondary amine is a key starting material for the synthesis of a vast range of amide derivatives. sphinxsai.com By reacting it with various carboxylic acids, acid chlorides, or other acylating agents, a library of amides can be generated. For instance, new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized by condensing a carbamate-protected amine with various carboxylic acids using peptide coupling reagents like EDCI and HOBt. nih.gov This highlights a general strategy where the amine derived from a carbamate (B1207046) intermediate is used to build complex amide linkages. sphinxsai.comnih.gov
The structural components of this compound are relevant in modern cross-coupling and functionalization reactions. Copper-catalyzed methods have been developed for the direct intermolecular C(sp³)-H bond functionalization to create tertiary carbamates, demonstrating that this functional group can be installed directly onto complex hydrocarbon skeletons. researchgate.net
In a different context, the cyclohexyl group, a key feature of the title compound, has been shown to play a crucial role in stereospecific cross-coupling reactions. In palladium-catalyzed couplings involving α-stannylated nitrogen heterocycles, using cyclohexyl groups as "spectator ligands" on the tin reagent (e.g., RSnCy₃) instead of the more common n-butyl groups (RSnⁿBu₃) was found to be critical. nih.gov The cyclohexyl groups are less prone to competitive transfer to the palladium center, thus enabling the selective and stereospecific transfer of the desired nitrogen-containing fragment. nih.gov This demonstrates the synthetic utility of the cyclohexyl moiety in facilitating challenging bond formations.
Stereoselective and Asymmetric Transformations Mediated by this compound Analogs
Chiral analogs of carbamates are powerful tools for controlling stereochemistry in asymmetric synthesis. doi.org While this compound itself is achiral, its structural motifs are found in chiral organocatalysts and auxiliaries that mediate stereoselective transformations with high efficacy. doi.orgnih.gov
For example, a novel organocatalyst, ((S)-pyrrolidin-2-yl)methyl phenylcarbamate, which contains a carbamate functional group, has been shown to be highly efficient for the asymmetric Michael addition of ketones to nitroolefins. doi.org This catalyst provided the desired products in high yields (up to 96%) and with excellent stereoselectivity (up to >99% ee, >99:1 dr). doi.org In this system, the carbamate moiety is believed to participate in activating the substrate through hydrogen bonding, working in concert with the pyrrolidine's amine to direct the stereochemical outcome.
In another advancement, catalytic asymmetric Mannich reactions have been developed using in-situ generated carbamate-protected imines. nih.govorganic-chemistry.org These reactions, catalyzed by organic catalysts like cinchona alkaloid derivatives, provide a direct route to optically active β-amino acids and their derivatives from stable α-amido sulfone precursors. organic-chemistry.org The carbamate protecting group is essential in these transformations, stabilizing the imine intermediate and influencing the enantioselectivity of the nucleophilic attack. orgsyn.orgnih.gov
Table 3: Examples of Asymmetric Transformations Using Carbamate Analogs
| Reaction Type | Catalyst/Reagent | Key Structural Feature | Stereoselectivity Achieved | Reference(s) |
| Asymmetric Michael Addition | ((S)-pyrrolidin-2-yl)methyl phenylcarbamate | Chiral Pyrrolidine-Carbamate | Up to >99% ee, >99:1 dr | doi.org |
| Asymmetric Mannich Reaction | 9-Thiourea Cinchona Alkaloid | In-situ generation of carbamate-protected imines | High enantioselectivity | nih.govorganic-chemistry.org |
| Asymmetric Mannich Reaction | Proline-catalyzed reaction with N-Boc-imine | N-Boc protected imine derived from an aldehyde | High diastereo- and enantioselectivities | orgsyn.org |
This table highlights the use of carbamate-containing molecules as catalysts or key reactants to achieve high levels of stereocontrol in important carbon-carbon bond-forming reactions.
Advanced Spectroscopic and Analytical Methodologies for Research on Tert Butyl N Cyclohexyl N Methylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tert-butyl N-cyclohexyl-N-methylcarbamate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's connectivity.
Conformational Analysis: The cyclohexyl ring of this compound can exist in different conformations, primarily the chair form. The orientation of the substituents (the N-methylcarbamate group and the hydrogen atoms) on the cyclohexane (B81311) ring can be determined by analyzing the chemical shifts and coupling constants in the ¹H NMR spectrum. For instance, axial and equatorial protons on the cyclohexane ring will exhibit distinct chemical shifts and coupling patterns. Low-temperature NMR studies can be particularly insightful, as they can slow down the rate of conformational exchange, potentially allowing for the observation of individual conformers. nih.gov The large tert-butyl group is expected to predominantly occupy an equatorial position to minimize steric strain.
Mechanistic Insights: NMR spectroscopy is also a powerful technique for studying reaction mechanisms involving this compound. By acquiring NMR spectra at various time points during a reaction, it is possible to monitor the disappearance of starting materials and the appearance of intermediates and products. This can provide valuable information about the kinetics and mechanism of the reaction. For example, in studies of related carbamates, NMR has been used to follow the progress of their formation and subsequent transformations.
Detailed NMR Data: The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds and general principles of NMR spectroscopy. spectrabase.comrsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| tert-butyl | ~1.45 | singlet |
| N-methyl | ~2.85 | singlet |
| Cyclohexyl-CH(N) | ~4.0-4.2 | multiplet |
| Cyclohexyl-CH₂ | ~1.0-1.9 | multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C=O (carbamate) | ~155 |
| C(CH₃)₃ (tert-butyl) | ~80 |
| CH₃ (tert-butyl) | ~28 |
| N-CH₃ | ~33 |
| Cyclohexyl-CH(N) | ~55 |
Mass Spectrometry for Reaction Monitoring and Product Characterization (beyond basic identification)
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. Beyond simple molecular weight determination, advanced MS techniques can be employed for detailed reaction monitoring and characterization of complex reaction mixtures.
Reaction Monitoring: In the synthesis of this compound, mass spectrometry can be coupled with a chromatographic separation method, such as liquid chromatography (LC-MS), to monitor the progress of the reaction in real-time. This allows for the identification of the starting materials, the desired product, and any byproducts or intermediates that may be formed. Techniques like Multiple Reaction Monitoring (MRM) can be developed for highly specific and quantitative analysis of the target compound in a complex matrix. researchgate.netfrontiersin.orgnih.gov This is particularly useful for optimizing reaction conditions to maximize yield and minimize impurities.
Product Characterization and Fragmentation Analysis: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern is characteristic of the molecule and can be used for its unambiguous identification. For this compound, characteristic fragmentation pathways would include the loss of the tert-butyl group as a stable carbocation, as well as cleavages of the carbamate (B1207046) and cyclohexyl moieties. researchgate.net
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Description |
|---|---|---|
| [M+H]⁺ | 228.1964 | Protonated molecule |
| [M+Na]⁺ | 250.1783 | Sodium adduct |
| [M-C₄H₉]⁺ | 172.1338 | Loss of tert-butyl group |
Chromatographic Techniques for Reaction Mixture Analysis and Purification
Chromatographic techniques are essential for the analysis of reaction mixtures and the purification of this compound. The choice of technique depends on the volatility and polarity of the compound and the other components in the mixture.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of moderately polar and non-volatile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would be a suitable method for separating the compound from more polar or less polar impurities. epa.govresearchgate.netthermofisher.com The retention time of the compound is a characteristic property under a specific set of conditions and can be used for its identification and quantification.
Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound may be amenable to GC analysis, potentially with a high-temperature column. GC can provide high-resolution separation of components in a reaction mixture, and when coupled with a mass spectrometer (GC-MS), it allows for the identification of each separated component. sigmaaldrich.comnih.govnih.gov
Purification: For obtaining highly pure this compound, preparative HPLC or column chromatography are the methods of choice. In column chromatography, a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system are selected to achieve optimal separation of the target compound from impurities. The progress of the purification can be monitored by thin-layer chromatography (TLC).
Table 4: Exemplary Chromatographic Conditions for Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water gradient | UV (e.g., 210 nm) or MS |
Infrared and Raman Spectroscopy for Functional Group Analysis in Chemical Reactions
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and for monitoring the progress of chemical reactions.
Infrared Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint. For this compound, key characteristic absorption bands would include the C=O stretching of the carbamate group, the C-N stretching, the C-O stretching, and the C-H stretching and bending vibrations of the alkyl groups. libretexts.orgdocbrown.infopressbooks.publibretexts.orgdocbrown.info During a chemical reaction, the disappearance of absorption bands corresponding to the functional groups of the reactants and the appearance of new bands corresponding to the functional groups of the product can be monitored to follow the reaction progress.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy could provide additional information about the vibrations of the cyclohexane ring and the carbon skeleton. In-line Raman spectroscopy can be a valuable process analytical technology (PAT) tool for real-time monitoring of reactions without the need for sampling. spectroscopyonline.com
Table 5: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C-H (alkyl) | Stretching | 2850-3000 | 2850-3000 |
| C=O (carbamate) | Stretching | 1680-1700 | 1680-1700 |
| C-N | Stretching | 1250-1350 | 1250-1350 |
| C-O | Stretching | 1150-1250 | 1150-1250 |
Structure Reactivity and Structure Selectivity Relationships in the Chemical Transformations of Tert Butyl N Cyclohexyl N Methylcarbamate
Influence of Cyclohexyl Ring Stereochemistry on Reactivity and Selectivity
The stereochemistry of the cyclohexyl ring is a significant determinant of reactivity for carbamates. The ring can exist in different conformations, primarily the chair and twisted boat forms, and the substituents on the ring can occupy either axial or equatorial positions. nih.gov This conformational arrangement directly impacts the steric environment around the carbamate (B1207046) functional group.
Studies on related cyclohexyl systems show that the rate of reactions, such as hydrolysis or esterification, is highly dependent on the orientation of the reactive group. spcmc.ac.in For instance, in the saponification of 4-tert-butylcyclohexyl alkanoates, the rate of reaction is significantly influenced by whether the ester group is in an axial or equatorial position. spcmc.ac.in Equatorial substituents are generally more stable and less sterically hindered, leading to faster reaction rates compared to their axial counterparts. spcmc.ac.in This is because the transition state for the reaction of the equatorial isomer is lower in energy. spcmc.ac.in
Impact of N-Substitution (e.g., Methyl Group) on Electronic and Steric Effects
The substituents attached to the nitrogen atom of the carbamate group exert profound electronic and steric effects that modulate the group's reactivity. The carbamate functionality's stability and chemical nature are derived from the resonance between the nitrogen lone pair and the carbonyl group, creating a partial double bond character in the C–N bond. acs.orgnih.gov
The N-methyl group in tert-butyl N-cyclohexyl-N-methylcarbamate has a dual role. Electronically, as an alkyl group, it is weakly electron-donating. This donation of electron density to the nitrogen atom can influence the C-N bond's rotational barrier. nd.edu Studies on analogous N-aryl carbamates have shown that electron-donating groups on the nitrogen tend to increase the rotational barrier (ΔG‡) around the C-N bond, indicating a strengthening of the double bond character. nd.edu This enhanced resonance stabilization can make the carbamate less reactive towards nucleophiles compared to unsubstituted or N-aryl carbamates. nd.edunih.gov
Sterically, the methyl group, in conjunction with the larger cyclohexyl group, contributes to the steric bulk around the nitrogen atom. This steric hindrance can impede the approach of reagents, thereby slowing down reactions at the nitrogen or adjacent carbonyl carbon. In a study of magnesium aminodiboranates, it was found that while more strongly electron-donating groups could strengthen B-N bonds, sterically bulky ligands promoted bond cleavage. researchgate.net This principle can be extended to carbamates, where the interplay between the electronic stabilization provided by the N-methyl group and the steric hindrance it creates with the N-cyclohexyl group is a critical factor in determining reaction pathways and rates.
The table below summarizes the general electronic and steric contributions of the N-substituents in the target molecule.
| Substituent | Electronic Effect | Steric Effect | Impact on Carbamate Group |
| Methyl Group | Electron-donating | Moderate | Increases C-N bond rotational barrier, moderate steric hindrance. |
| Cyclohexyl Group | Electron-donating | High | Significant steric hindrance, influences conformational preference. |
Correlation of Molecular Structure with Reaction Efficiencies and Yields
The efficiency and yield of chemical transformations involving this compound are directly correlated with its molecular structure. The arrangement of the bulky tert-butyl and cyclohexyl groups creates a specific steric environment that can either facilitate or hinder a desired reaction pathway.
For instance, in palladium-catalyzed reactions, certain carbamates, such as tert-butyl carbamate, have been found to be unsuitable substrates, highlighting the sensitivity of reaction outcomes to the specific carbamate structure. acs.org The yield of a reaction can be dramatically affected by the choice of base and solvent, which interact with the substrate's unique structure. acs.org In a Pd(0)-catalyzed three-component reaction, optimizing conditions by changing the base from Ag2CO3 to Cs2CO3 and elevating the temperature significantly improved the yield of the desired product from an inferior result to 90%. acs.org
The relationship between structure and yield is evident in enzymatic reactions as well. In the enzymatic synthesis of benzyl (B1604629) cinnamate, reaction parameters such as temperature, enzyme loading, and molar ratio of substrates were optimized to achieve a yield of 97.7%. researchgate.net Similarly, for the enzymatic production of glycerol (B35011) monocarbamate, optimizing conditions led to a yield of 95.8%. researchgate.net These examples underscore that achieving high reaction efficiency requires a deep understanding of how the substrate's structure interacts with the reaction conditions.
The following table illustrates how variations in reaction conditions can affect yields, based on findings from related chemical systems.
| Reaction Type | Substrate/Catalyst System | Condition Varied | Impact on Yield | Reference |
| Pd(0)-Catalyzed Three-Component Reaction | β-CF3-1,3-enynamide / Cs2CO3 | Temperature | Increased from 50 °C to 60 °C | Improved yield to 90% |
| Enzymatic Transesterification | Ethyl Cinnamate / Novozym 435 | Molar Ratio, Temp. | Optimized conditions | Yield reached 97.7% |
| Ring-Opening of Aziridines | 1-Ethoxycarbonylaziridines / Acetic Acid | Substituent Bulk | Governs reaction mechanism | Affects regiospecificity |
Chiral Induction and Stereocontrol in Reactions Involving Related Chiral Carbamates
While this compound is not chiral itself, the principles of chiral induction and stereocontrol are highly relevant when considering reactions of structurally related chiral carbamates. Chiral auxiliaries are often employed in asymmetric synthesis to control the stereochemical outcome of a reaction. numberanalytics.com These auxiliaries create a chiral environment that favors the formation of one stereoisomer over another. numberanalytics.com
In reactions involving carbamates, a chiral group attached to the carbamate nitrogen or the ester oxygen can direct the approach of a reagent. For example, in the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine (B1195125) carbamates, a covalently attached chiral auxiliary directs the reaction with a high degree of diastereoselectivity. nih.gov The stereochemical outcome is rationalized by a model where the specific orientation of the carbamate functionality relative to the chiral ring of the oxazolidine is key. nih.gov The use of sterically hindered substituents, such as cyclopentyl and cyclohexyl groups, on the chiral auxiliaries has also been investigated in these rearrangements. nih.gov
Furthermore, chiral carbamates have been synthesized and used as aminating agents. researchgate.net For instance, a new chiral nosyloxycarbamate derived from Helmchen's auxiliary has been used in reactions with olefins to produce diastereomeric allylic carbamates or aziridines. researchgate.net The stereoselectivity in such reactions can be highly dependent on matching the chiral auxiliary with a chiral catalyst. researchgate.net The concept of using a chiral environment to induce asymmetry is also seen in metal-organic frameworks, where chiral frameworks containing carbamates can exhibit enantioselective interactions. acs.org These examples demonstrate that by incorporating chirality into a carbamate-containing molecule, it is possible to achieve high levels of stereocontrol in chemical transformations. nih.gov
| Reaction Type | Chiral System | Key Factor for Stereocontrol | Observed Outcome | Reference |
| 1,2-Carbamoyl Rearrangement | Chiral Oxazolidine Carbamates | Covalently attached chiral auxiliary | Excellent diastereoselectivity | nih.gov |
| Amination of Olefins | Chiral Nosyloxycarbamate | Matching of chiral auxiliary and catalyst | High diastereoselectivity | researchgate.net |
| Asymmetric Ring-Opening | Cyclic Diaryliodoniums with CO2 and Amines | Copper-catalysis with chiral ligand | Axially chiral carbamates with high enantioselectivity | rsc.org |
| Nucleophilic Addition | Chiral Carbonyl Compounds | Pre-existing adjacent stereogenic center | Asymmetric induction leading to unequal diastereomers | youtube.com |
Q & A
Q. Q. What advanced purification techniques isolate high-purity tert-butyl N-cyclohexyl-N-methylcarbamate?
- Methodological Answer :
- Simulated Moving Bed (SMB) Chromatography separates enantiomers or diastereomers with >99% purity .
- Crystallization optimization (e.g., anti-solvent addition with heptane) removes residual amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
